Cas no 1217104-17-0 (2-(Butylthio)ethyl imidothiocarbamate hydrochloride)

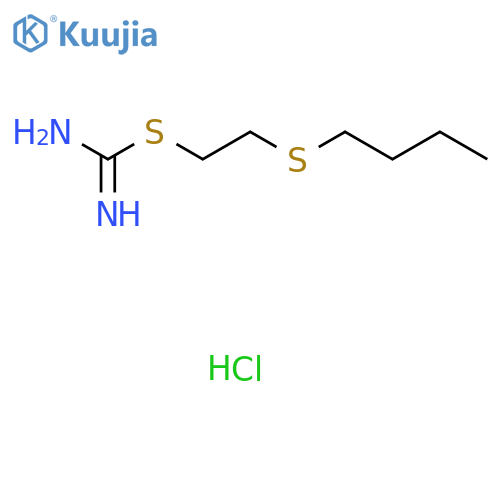

1217104-17-0 structure

商品名:2-(Butylthio)ethyl imidothiocarbamate hydrochloride

CAS番号:1217104-17-0

MF:C7H17ClN2S2

メガワット:228.806277990341

CID:5231237

2-(Butylthio)ethyl imidothiocarbamate hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-(Butylthio)ethyl imidothiocarbamate hydrochloride

- 2-(butylthio)ethyl imidothiocarbamate

- 2-(Butylthio)ethyl carbamimidothioate hydrochloride

-

- インチ: 1S/C7H16N2S2.ClH/c1-2-3-4-10-5-6-11-7(8)9;/h2-6H2,1H3,(H3,8,9);1H

- InChIKey: BXHMPWXJMJHMIQ-UHFFFAOYSA-N

- ほほえんだ: Cl.S(CCSC(=N)N)CCCC

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 7

- 複雑さ: 107

- トポロジー分子極性表面積: 101

2-(Butylthio)ethyl imidothiocarbamate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-10g |

2-(Butylthio)ethyl carbamimidothioate hydrochloride |

1217104-17-0 | 98% | 10g |

¥38308.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-2g |

2-(Butylthio)ethyl carbamimidothioate hydrochloride |

1217104-17-0 | 98% | 2g |

¥10029.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-500mg |

2-(Butylthio)ethyl carbamimidothioate hydrochloride |

1217104-17-0 | 98% | 500mg |

¥6213.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-1g |

2-(Butylthio)ethyl carbamimidothioate hydrochloride |

1217104-17-0 | 98% | 1g |

¥7459.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1648177-5g |

2-(Butylthio)ethyl carbamimidothioate hydrochloride |

1217104-17-0 | 98% | 5g |

¥20192.00 | 2024-08-09 |

2-(Butylthio)ethyl imidothiocarbamate hydrochloride 関連文献

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

1217104-17-0 (2-(Butylthio)ethyl imidothiocarbamate hydrochloride) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量